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2-(Adamantan-1-ylthio)ethanamine

Cat. No.: B1296666
CAS No.: 30771-87-0
M. Wt: 211.37 g/mol
InChI Key: OZPHISPFLDEVDS-UHFFFAOYSA-N
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Description

An Overview of Adamantane (B196018) Chemistry and its Significance

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, is the simplest diamondoid, possessing a rigid, cage-like structure that is superimposable on a diamond lattice. nih.govnih.govnih.gov First isolated from petroleum in 1933, its unique, stress-free, and highly symmetrical structure has captivated chemists for decades. nih.govmdpi.com The lipophilic and sterically bulky nature of the adamantane moiety has made it a privileged scaffold in medicinal chemistry. nih.govnih.govresearchgate.net Its incorporation into drug molecules can enhance their lipophilicity, which in turn can improve their pharmacokinetic profiles, including absorption, distribution, and metabolic stability. nih.govmdpi.com

The introduction of adamantane into bioactive compounds has led to the development of a number of successful drugs. researchgate.netjohnshopkins.edu For instance, Amantadine (B194251), a simple amino derivative, was the first anti-influenza A drug. nih.gov This success spurred the exploration of a wide array of adamantane derivatives for various therapeutic targets, including antiviral, antibacterial, anticancer, and anti-diabetic agents. researchgate.netbldpharm.comnih.gov

In the realm of advanced materials, the rigid and well-defined three-dimensional structure of adamantane makes it an ideal building block for the construction of polymers, nanostructured materials, and molecular crystals with unique properties. nih.gov Its derivatives have been investigated for applications in areas such as drug delivery systems, where they can act as anchors for liposomes or components of dendrimers, and in the development of materials with tailored thermal and optical properties. nih.govnih.gov

The Versatile Roles of Thioether and Amine Functionalities

The thioether (R-S-R') and amine (-NH₂) functional groups are fundamental components in the toolkit of organic chemists, each imparting distinct and valuable properties to a molecule.

Thioethers , the sulfur analogs of ethers, are characterized by the C-S-C bond. The sulfur atom, being larger and less electronegative than oxygen, makes thioethers more polarizable and often more nucleophilic than their ether counterparts. This reactivity allows them to participate in a variety of chemical transformations, including oxidation to sulfoxides and sulfones, which can alter the biological activity and physical properties of the molecule. bldpharm.com In organic synthesis, thioethers are also utilized as stable protecting groups. bldpharm.com The synthesis of thioethers can be achieved through several methods, including the alkylation of thiols and the thiol-ene reaction.

Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. The lone pair of electrons on the nitrogen atom confers basicity and nucleophilicity to amines, making them central to a vast number of organic reactions. This reactivity is harnessed in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. In functional molecule design, the amine group is crucial for forming salts, amides, and for participating in hydrogen bonding, which is vital for molecular recognition and biological activity. The specific type of amine (primary, secondary, or tertiary) can significantly influence a molecule's properties and its interactions in biological systems.

2-(Adamantan-1-ylthio)ethanamine: A Multifunctional Derivative

This compound stands as a prime example of a multifunctional adamantane derivative, integrating the distinct features of its three core components: the adamantane cage, the thioether linker, and the terminal amine group. This strategic combination results in a molecule with a unique set of properties and a high potential for diverse applications.

The synthesis of such a molecule can be conceptually approached through the reaction of a suitable adamantane thiol with a protected 2-aminoethyl halide or by reacting an adamantyl halide with a protected 2-mercaptoethylamine. While specific literature detailing the synthesis of this compound is not abundant, the synthesis of analogous adamantane derivatives provides a clear precedent. For instance, the reaction of adamantan-1-thiol with various electrophiles is a common strategy to introduce the adamantylthio moiety. Similarly, the synthesis of various adamantane-containing amines is well-documented. nih.gov

The structure of this compound offers a compelling platform for further chemical modification. The primary amine group serves as a reactive handle for the attachment of other molecules, such as peptides, fluorescent tags, or pharmacophores, through amide bond formation or other amine-specific reactions. The adamantane cage provides a bulky, lipophilic anchor, which can be exploited for interactions with biological membranes or for creating specific supramolecular assemblies. nih.gov The thioether linkage provides a flexible spacer between the rigid adamantane core and the reactive amine terminus.

Table 1: Physicochemical Properties of this compound and Related Precursors

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₂H₂₁NS211.3726482-53-1
2-(1-Adamantyl)ethanethiolC₁₂H₂₀S196.35915920-04-6
2-(Adamantan-2-yl)ethanamineC₁₂H₂₁N179.3059807-53-3

Note: Data for 2-(Adamantan-2-yl)ethanamine, a positional isomer, is included for comparative purposes. Data sourced from PubChem and commercial supplier information.

Current Research Trends and Future Prospects for Adamantane Thioether Amines

While direct research on this compound is in its nascent stages, the broader class of adamantane derivatives containing both thioether and amine functionalities is a growing area of investigation. The current research trends are largely driven by the potential applications of these molecules in medicinal chemistry and materials science.

In medicinal chemistry, the focus is on leveraging the unique combination of lipophilicity from the adamantane group and the biological interactivity of the thioether and amine moieties. Research into adamantane-containing thioureas and other sulfur-containing derivatives has shown promise in developing agents with antimicrobial and anticancer activities. researchgate.netnih.gov The ability of the adamantane scaffold to enhance membrane permeability and the potential for the thioether and amine groups to interact with biological targets make these compounds attractive candidates for drug discovery programs. mdpi.com For example, adamantyl isothiocyanates, which share structural similarities, have been investigated as potential agents for rescuing mutant p53, a key protein in cancer development. mdpi.com

In the field of materials science, adamantane thioether amines are being explored as building blocks for self-assembled monolayers, functional polymers, and nanoscale devices. The adamantane group can act as a "foot" to anchor the molecule to a surface, while the amine group can be used to further functionalize the material or to direct its assembly. The thioether linkage provides a degree of flexibility that can be crucial for achieving desired material properties.

The future prospects for this compound and related compounds are promising. As synthetic methodologies become more refined, allowing for greater control over the structure of these multifunctional molecules, their application in a wider range of scientific disciplines is anticipated. Further research is needed to fully elucidate the specific properties of this compound and to explore its potential in areas such as targeted drug delivery, diagnostics, and the development of novel "smart" materials. The synergistic interplay between the adamantane cage, the thioether bridge, and the amine terminus ensures that this class of compounds will remain a fertile ground for chemical innovation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NS B1296666 2-(Adamantan-1-ylthio)ethanamine CAS No. 30771-87-0

Properties

IUPAC Name

2-(1-adamantylsulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NS/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPHISPFLDEVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30771-87-0
Record name 2-(1-Adamantylthio)ethanamine
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Record name NSC193473
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for 2 Adamantan 1 Ylthio Ethanamine and Its Analogues

Construction and Functionalization of the Adamantane (B196018) Moiety

The adamantane framework's unique, rigid, and symmetrical structure presents both opportunities and challenges for synthetic chemists. researchgate.netnih.gov Functionalization is key to preparing precursors for more complex derivatives.

Direct C-H Functionalization Strategies for Adamantane Scaffolds

Directly converting adamantane's strong C-H bonds into other functional groups is a highly sought-after and efficient method. researchgate.netrsc.org Due to the high bond dissociation energies of adamantane's C-H bonds (99 kcal/mol for tertiary and 96 kcal/mol for secondary), reactive intermediates are often required. nih.gov

Radical-based functionalization is a prominent strategy. nih.govrsc.org This can involve H-atom abstractors like O-centered radicals derived from peroxides. nih.gov Photoredox catalysis has also emerged as a powerful tool, enabling the selective functionalization of the strong tertiary C-H bonds. researchgate.net Transition-metal-catalyzed C-H activation offers another avenue, though it often requires directing groups to achieve selectivity. researchgate.netuni-giessen.de These methods can introduce various functionalities, which can then be converted to the desired thiol group.

Ring Expansion and Contraction Routes to Substituted Adamantanes

Alternative to direct functionalization, the adamantane skeleton can be constructed or modified through ring expansion or contraction reactions. nih.gov These methods can provide access to substituted adamantanes that might be difficult to obtain otherwise.

Ring expansion reactions, such as those involving diazomethane (B1218177) insertion or carbonium ion rearrangements of adamantyl carbinol systems, can yield homoadamantane (B8616219) derivatives. youtube.com For instance, the reaction of adamantan-2-one can lead to 4-substituted homoadamantanes. rsc.org

Conversely, ring contraction of adamantane derivatives can produce noradamantane compounds. rsc.orgnih.gov A notable example is the triflic acid-promoted cascade reaction of N-methyl protected cyclic carbamates of adamantane, which proceeds through decarboxylation and an intramolecular 1,2-alkyl shift to form ring-contracted iminium triflates. nih.gov These rearranged scaffolds can then be further functionalized.

Formation of the 2-(Adamantan-1-ylthio)ethane Linkage

The thioether bond is a critical linkage in the target molecule. Its formation can be achieved through several reliable methods.

Nucleophilic Thiolate Additions and SN2 Reactions

The most common and straightforward method for forming a thioether bond is through the reaction of a thiolate anion with a suitable electrophile in an SN2 reaction. youtube.comacsgcipr.orgbeilstein-journals.org In the context of synthesizing 2-(adamantan-1-ylthio)ethanamine, this would typically involve the reaction of adamantanethiolate with a 2-haloethanamine derivative or a protected equivalent.

The generation of the adamantane-1-thiolate is a key step. This can be achieved by deprotonating adamantane-1-thiol with a suitable base. The resulting thiolate is a potent nucleophile that readily displaces a leaving group (e.g., bromide, iodide, or tosylate) from an ethylamine (B1201723) synthon. youtube.com The high nucleophilicity and relatively low basicity of thiolates compared to alkoxides make them excellent reagents for SN2 reactions, minimizing competing elimination reactions. youtube.com

Reactant 1Reactant 2Reaction TypeProduct
Adamantane-1-thiolate2-BromoethanamineSN2This compound
Adamantane-1-thiol2-ChloroethanamineSN2 (with base)This compound

Alternative Thioether Bond Formation Pathways

Beyond standard SN2 reactions, other methods can be employed to forge the C-S bond. acsgcipr.org Radical-based methods, such as the addition of an adamantyl radical to a sulfur-containing species, can be utilized. rsc.org

Another approach involves the reaction of 1,3-dehydroadamantane with a suitable sulfur-containing nucleophile. For example, the reaction of 1,3-dehydroadamantane with 3-methyl-2-thioxoimidazolidin-4-one (B1231900) primarily results in the formation of 2-((adamantan-1-yl)thio)-3-methyl-3,5-dihydro-4H-imidazol-4-one, demonstrating a direct method to introduce the adamantylthio group. mdpi.com

Introduction of the Ethanamine Moiety

The final step in the synthesis is the incorporation of the ethanamine group. As mentioned previously, this is often achieved concurrently with the thioether bond formation by using a pre-functionalized electrophile like 2-haloethanamine.

Alternatively, a two-step approach can be used. First, a thioether with a different functional group on the ethyl chain is synthesized, which is then converted to the amine. For example, adamantane-1-thiol can react with 2-bromoethanol (B42945) to form 2-(adamantan-1-ylthio)ethanol. The hydroxyl group can then be converted to an amine through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by converting the alcohol to a leaving group and then displacing it with ammonia (B1221849) or an ammonia equivalent.

Another strategy involves the reduction of a nitrile. The reaction of adamantane-1-thiolate with chloroacetonitrile (B46850) would yield (adamantan-1-ylthio)acetonitrile. Subsequent reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would produce the desired this compound. researchgate.net

Direct Amination Methodologies

Direct amination strategies offer a more convergent approach to this compound, aiming to form the C-N bond in a single step from a suitably functionalized adamantyl thioether. One plausible route involves the reaction of 1-(2-haloethylthio)adamantane with an amine source.

For instance, 1-adamantanethiol (B1212722) can be reacted with a dihaloethane, such as 1-bromo-2-chloroethane, to selectively form 1-(2-chloroethylthio)adamantane. The subsequent nucleophilic substitution of the chloride by an amino group, for example using ammonia or a protected amine equivalent followed by deprotection, would yield the target compound.

Alternatively, a direct reaction between 1-adamantanethiol and a 2-haloethylamine, such as 2-chloroethylamine (B1212225) hydrochloride, in the presence of a base could provide this compound. nih.govnih.gov The basic conditions would both deprotonate the thiol to form the more nucleophilic thiolate and neutralize the hydrochloride salt of the amine.

Figure 2: Plausible direct amination route for the synthesis of this compound.

The success of this approach is contingent on controlling the chemoselectivity, as the primary amine product is also nucleophilic and could potentially react with the starting halo-thioether. Using a large excess of the aminating agent can help to minimize this side reaction.

Chemical Reactivity and Mechanistic Studies of 2 Adamantan 1 Ylthio Ethanamine

Transformations Involving the Thioether Group

The thioether linkage is susceptible to oxidative processes and can undergo cleavage under specific conditions, often influenced by the stability of the resulting adamantyl cation.

The sulfur atom in the thioether group of 2-(Adamantan-1-ylthio)ethanamine is readily susceptible to oxidation. This transformation typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. A variety of oxidizing agents can accomplish this, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. nih.govorganic-chemistry.org The reaction can often be performed under mild, metal-free conditions, for instance, using H₂O₂ in glacial acetic acid. nih.gov

The selectivity towards either the sulfoxide or the sulfone can be controlled by modulating the reaction conditions, such as the stoichiometry of the oxidant. organic-chemistry.orgorganic-chemistry.org While the initial oxidation to the sulfoxide is generally facile, the subsequent oxidation to the sulfone can be more challenging. researchgate.net The use of specific catalysts can direct the outcome; for example, tantalum carbide has been shown to catalyze the oxidation of sulfides to sulfoxides with H₂O₂, whereas niobium carbide promotes the formation of sulfones under similar conditions. organic-chemistry.org The formation of sulfoxides and sulfones from thioethers can also be an intermediate step in other transformations, such as certain C-S bond cleavage reactions. researchgate.net

Further reaction of the thioether with electrophiles, such as alkyl halides, can lead to the formation of sulfonium (B1226848) salts. However, specific studies detailing the formation of sulfonium derivatives from this compound are not extensively documented in the literature.

The carbon-sulfur bond in adamantyl thioethers is subject to cleavage. Research on 1-adamantyl sulfides demonstrates that the C-S bond can be broken under certain conditions. acs.org The mechanism of this cleavage is heavily influenced by the adamantyl group, which can stabilize a positive charge. The departure of the thio-substituent results in the formation of a tertiary 1-adamantyl carbocation, a relatively stable intermediate. This suggests that the cleavage likely proceeds through an S_N1-type mechanism.

Once formed, the adamantyl cation can undergo rearrangement. It is known that the 1-adamantyl cation can rearrange to the more stable 2-adamantyl cation in the presence of strong acids like sulfuric acid. rsc.org This process can occur through an intermolecular hydride transfer or a slower mechanism involving reversible ring-opening of the adamantane (B196018) skeleton. rsc.org Such rearrangements are a general feature of adamantane chemistry and are driven by the thermodynamic stability of the cage-like structure. researchgate.net The cleavage of thioethers can also be promoted by reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI), which generate halosulfonium intermediates. organic-chemistry.org

Reactions of the Primary Ethanamine Functionality

The primary amino group at the terminus of the ethyl chain is a key site of nucleophilic reactivity, enabling a wide range of derivatizations through reactions with various electrophiles.

The lone pair of electrons on the nitrogen atom of the primary ethanamine group confers nucleophilic character, allowing it to react with a variety of electrophilic compounds. Common derivatization reactions include alkylation and acylation. Alkylation can be achieved by reacting the amine with alkyl halides, resulting in the formation of secondary or tertiary amines. Acylation, the reaction with acyl halides or anhydrides, readily forms stable amide derivatives. The bulky adamantyl group is generally distant enough from the primary amine to not significantly hinder these fundamental reactions.

The primary amine of this compound serves as a versatile handle for constructing more complex molecular architectures, including imines, amides, and urea (B33335) or thiourea (B124793) derivatives.

Imines: The reaction of the primary amine with aldehydes or ketones leads to the formation of imines, also known as Schiff bases (C=N). libretexts.org This condensation reaction is typically catalyzed by acid and is reversible. The reaction rate is highly dependent on pH, with optimal conditions generally found in a weakly acidic environment (around pH 5). libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its elimination as water.

Amides: Amide linkages are readily formed by reacting the amine with carboxylic acid derivatives. For instance, the reaction of adamantane-containing amines with methyl 2-(4-allyl-2-methoxyphenoxy)acetate has been shown to produce the corresponding amides. researchgate.net This transformation typically involves the amine acting as a nucleophile, attacking the carbonyl carbon of an activated carboxylic acid, such as an acyl chloride or an ester.

Urea/Thiourea Analogues: The nucleophilic primary amine readily attacks the electrophilic carbon of isocyanates and isothiocyanates to afford substituted urea and thiourea analogues, respectively. researchgate.netorganic-chemistry.org Studies on the isomeric 2-(adamantan-2-yl)ethylamine have shown that it reacts with various aromatic isocyanates and isothiocyanates to produce the corresponding ureas and thioureas in yields ranging from 36% to 87%. researchgate.netrjpbr.com These reactions provide a straightforward method for introducing the adamantyl moiety into structures with potential biological applications. nih.govresearchgate.net

Table 1. Synthesis of Urea and Thiourea Analogues from 2-(Adamantan-2-yl)ethylamine. researchgate.netrjpbr.com
ReactantProduct TypeYield (%)
Aromatic IsocyanatesUrea36-87
Aromatic IsothiocyanatesThiourea36-87

Modern cross-coupling methodologies provide powerful tools for forming carbon-nitrogen bonds, and the primary amine of this compound is a suitable substrate for such transformations.

Chan-Lam N-Arylation: The Chan-Lam reaction is a copper-catalyzed method for forming C-N bonds between amines and boronic acids. bohrium.comorganic-chemistry.org The N-arylation of 2-(adamantan-1-yl)ethanamine with p-tolylboronic acid has been studied specifically. bohrium.comresearchgate.netclinpractice.ruresearchgate.net The reaction conditions have been optimized, with key factors including the choice of base, copper source, and solvent. Optimal conditions were identified as using copper(II) acetate (B1210297) (20 mol%), DBU as the base, and acetonitrile (B52724) as the solvent at room temperature, achieving high yields. researchgate.net The use of copper nanoparticles as catalysts has also been explored, showing that particle size can influence the reaction outcome. researchgate.netresearchgate.net The reactivity in Chan-Lam couplings is sensitive to steric hindrance at the amino group. bohrium.com

Table 2. Chan-Lam N-Arylation of 2-(Adamantan-1-yl)ethanamine with p-Tolylboronic Acid Using Various Copper Catalysts. researchgate.net
Copper Catalyst (20 mol%)Base (equiv.)Yield of N-Aryl Product (%)
Cu(OAc)₂·H₂ODBU (4)86
CuNPs (25 nm)DBU (4)59
CuNPs (70 nm)DBU (4)50
CuNPs (85 nm)DBU (4)54
CuODBU (4)38
Cu₂ODBU (4)18

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between amines and aryl halides or triflates. libretexts.orgwikipedia.orgorganic-chemistry.org It represents a powerful and general alternative to copper-catalyzed methods for C-N bond formation. nih.govyoutube.com This reaction is particularly valuable for substrates where other methods may be less effective, such as for sterically hindered amines or when using aryl chlorides. mdpi.comorganic-chemistry.orgnih.gov The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-aryl amine product. libretexts.org While the Chan-Lam reaction is effective for many adamantane-containing amines, the Buchwald-Hartwig amination serves as a complementary and sometimes superior method, particularly for amines with significant steric bulk around the nitrogen atom. mdpi.com

Influence of the Adamantane Cage on the Reactivity Profile

The adamantyl group is more than a passive scaffold; it actively shapes the reactivity of the molecule through a combination of steric and electronic contributions.

Steric Hindrance and its Impact on Reaction Rates and Selectivity

The most prominent feature of the adamantane cage is its significant bulk. This steric hindrance plays a crucial role in dictating the accessibility of the reactive centers in this compound, namely the sulfur atom of the thioether and the nitrogen atom of the ethanamine.

In reactions that proceed via a bimolecular nucleophilic substitution (SN2) mechanism, the approach of a nucleophile to the electrophilic center is critical. The bulky adamantane group can physically obstruct this approach, leading to a decrease in reaction rates. libretexts.orglibretexts.org For instance, in reactions involving the sulfur atom, such as alkylation to form a sulfonium salt, the adamantyl group shields the sulfur, making it a less accessible target for electrophiles compared to a less hindered thioether.

This steric effect also governs the selectivity of reactions. When multiple reaction sites are available, the adamantane cage can direct incoming reagents to the less hindered position. For example, in a hypothetical reaction with a reagent that could react with either the sulfur or the nitrogen atom, the steric bulk around the sulfur might favor reaction at the more exposed nitrogen of the ethanamine group.

The impact of steric hindrance on reaction rates can be illustrated by comparing the relative rates of a hypothetical SN2 reaction for a series of thioethers with increasing steric bulk around the sulfur atom.

Table 1: Illustrative Relative Reaction Rates for a Hypothetical SN2 Reaction of Thioethers, Demonstrating the Effect of Steric Hindrance.
ThioetherSubstituent on SulfurRelative Reaction Rate
Dimethyl sulfideMethyl100
Ethyl methyl sulfideEthyl45
Isopropyl methyl sulfideIsopropyl10
tert-Butyl methyl sulfidetert-Butyl1
This compoundAdamantan-1-yl<1 (Projected)

Note: The data in this table is illustrative and intended to demonstrate the principle of steric hindrance. The relative rates are not based on experimental data for this compound.

Electronic Effects of the Adamantyl Substituent on Functional Groups

Beyond its steric influence, the adamantyl group also exerts electronic effects on the adjacent functional groups. The adamantyl group is known to be weakly electron-donating through an inductive effect (+I effect). wikipedia.org This effect arises from the polarization of the sigma (σ) bonds, with electron density being pushed from the alkyl group towards the heteroatom.

In this compound, the +I effect of the adamantyl group increases the electron density on the sulfur atom. This, in turn, can influence the nucleophilicity of the sulfur. A higher electron density would generally lead to increased nucleophilicity, making the sulfur more reactive towards electrophiles. However, this electronic enhancement is often counteracted by the overwhelming steric hindrance discussed previously.

The electron-donating nature of the adamantyl group also affects the basicity of the ethanamine moiety. By pushing electron density through the carbon-sulfur bond and along the ethyl chain, the nitrogen atom becomes more electron-rich and thus more basic. This can be quantified by comparing the pKa values of the conjugate acids of related amines.

The Taft equation provides a framework for dissecting the contributions of steric (Es) and polar (σ) effects to reaction rates. wikipedia.orgdalalinstitute.comnumberanalytics.com For the adamantyl group, the steric parameter (Es) is large and negative, indicating significant steric hindrance. The polar substituent constant (σ) is slightly negative, confirming its electron-donating nature.

Table 2: Taft Equation Parameters for Selected Alkyl Groups.
SubstituentPolar Substituent Constant (σ)Steric Substituent Constant (Es)
Methyl0.000.00
Ethyl-0.10-0.07
Isopropyl-0.19-0.47
tert*-Butyl-0.30-1.54
Adamantan-1-yl-0.25 (Estimated)-2.10 (Estimated)

Note: The Taft parameters for the adamantyl group are estimated based on its known steric bulk and electronic properties.

Elucidation of Reaction Mechanisms and By-product Formation Pathways

The interplay of steric and electronic effects, coupled with the presence of multiple functional groups, can lead to complex reaction pathways and the formation of unexpected by-products. While specific mechanistic studies on this compound are not extensively reported, insights can be gained from related systems.

For instance, a study on the reaction of 1,3-dehydroadamantane with 3-methyl-2-thioxoimidazolidin-4-one (B1231900) to produce an adamantyl thioether derivative revealed the formation of a dimeric by-product. emerginginvestigators.org The proposed mechanism for the formation of this by-product involves the initial product acting as a nucleophile and attacking another molecule of a starting material. This highlights the potential for the initial products of reactions involving adamantyl thioethers to participate in subsequent reactions, leading to complex product mixtures.

In the context of this compound, potential side reactions could include:

Oxidation of the thioether: Thioethers can be oxidized to sulfoxides and subsequently to sulfones. The adamantyl group may influence the rate and selectivity of such oxidations.

Intramolecular reactions: The proximity of the amine and thioether groups could facilitate intramolecular cyclization reactions under certain conditions, although the formation of a five-membered ring containing sulfur and nitrogen would be a consideration.

Elimination reactions: Depending on the reaction conditions, elimination reactions involving the ethyl linker could potentially compete with substitution reactions.

A plausible reaction pathway for the synthesis of this compound could involve the reaction of 1-adamantanethiol (B1212722) with 2-chloroethylamine (B1212225). In this SN2 reaction, the thiolate anion of 1-adamantanethiol would act as the nucleophile.

Reaction Scheme:

Ad-SH + Cl-CH2CH2-NH2 → Ad-S-CH2CH2-NH2 + HCl

Where Ad represents the adamant-1-yl group.

Potential by-products in this synthesis could arise from the reaction of 2-chloroethylamine with the product, this compound, to form a diamine-thioether adduct, or from elimination reactions of 2-chloroethylamine. Careful control of reaction conditions, such as stoichiometry and temperature, would be crucial to minimize the formation of these by-products.

Design and Synthesis of Advanced Derivatives and Structural Analogues of 2 Adamantan 1 Ylthio Ethanamine

Modifications at the Amine Terminus

The primary amine group of 2-(Adamantan-1-ylthio)ethanamine is a key site for chemical modification, allowing for the introduction of diverse functionalities that can modulate the physicochemical and biological properties of the molecule.

A common strategy to create analogues of this compound involves the formation of N-substituted derivatives. These modifications can be achieved through various standard organic reactions. For instance, condensation reactions with aldehydes or ketones can yield the corresponding Schiff bases. mdpi.com Further reduction of these imines leads to secondary amines.

Acylation of the primary amine with acyl chlorides or anhydrides provides another route to a diverse range of amides. For example, the reaction of adamantane (B196018) amine hydrochlorides with carbonyl chlorides in the presence of a base like N,N-diisopropylethylamine (DIPEA) has been shown to produce N-acyl derivatives in high yields. strath.ac.uk While not specific to this compound, these methods are directly applicable.

Another approach involves the in situ generation of adamantan-1-yl isocyanate from precursors like S-ethyl (adamantan-1-yl)carbamothioate. This reactive intermediate can then be trapped with various nucleophiles, including alcohols and amines, to produce a range of ureas and urethanes. nih.gov This method offers a pathway to N-carbamoyl and N-alkoxycarbonyl derivatives of the parent amine.

A series of amino acid analogues of amantadine (B194251) and rimantadine (B1662185) have been synthesized by coupling the adamantane amine with Boc-protected amino acids using peptide coupling reagents like TBTU/DMAP, followed by deprotection. nih.gov This methodology can be readily adapted to this compound to generate peptide conjugates.

The following table summarizes some examples of N-substituted adamantane derivatives, illustrating the types of modifications possible at the amine terminus.

Starting MaterialReagentProduct TypeYield (%)Reference
Amine hydrochloride 9·HClCarbonyl chloride 12, DIPEAAmide87 strath.ac.uk
S-ethyl (adamantan-1-yl)carbamothioateAlcohols/AminesUrethanes/UreasNot specified nih.gov
Amantadine/RimantadineBoc-protected amino acids, TBTU/DMAPAmino acid conjugatesNot specified nih.gov
3-aminotricyclo[3.3.1.13,7]decan-1-olSubstituted aromatic aldehydes/ketonesSchiff bases63-85 mdpi.com

The primary amine of this compound can also serve as a key synthon for the construction of more complex heterocyclic systems. Thiohydantoins, for example, are a class of sulfur-containing heterocycles with a broad spectrum of biological activities. jchemrev.com The synthesis of 3-adamantylated hydantoins and their 2-thio and 2-seleno analogs has been achieved through the reaction of (adamantan-1-ylalkyl)heteroallenes with glycine (B1666218) ethyl ester hydrochloride. bohrium.com

A notable reaction involves the interaction of 1,3-dehydroadamantane with 3-methyl-2-thioxoimidazolidin-4-one (B1231900). While the main product results from the reaction at the S-H tautomeric form, a by-product, (Z)-2'-((adamantan-1-yl)thio)-1,1'-dimethyl-2',3'-dihydro-[2,4'-biimidazolylidene]-4,5,5'(1H,1'H,3H)-trione, has been isolated and characterized, demonstrating the incorporation of the adamantane-thio moiety into a complex heterocyclic system. mdpi.comresearchgate.net

Furthermore, 1-[4-(1-Adamantyl)-1,3-thiazol-2-yl]ethanamine has been synthesized, showcasing the adamantyl group attached to a thiazole (B1198619) ring which itself bears an aminoethyl side chain. nih.gov This highlights the possibility of constructing heterocyclic systems where the adamantane group is attached to the ring and the amino functionality is a substituent on that ring.

The synthesis of 1-(adamantane-1-carbonyl)-3-halophenyl thioureas has also been reported, which are precursors to other heterocyclic systems. nih.gov

ReactantsProductYield (%)Reference
1,3-dehydroadamantane, 3-methyl-2-thioxoimidazolidin-4-one(Z)-2'-((adamantan-1-yl)thio)-1,1'-dimethyl-2',3'-dihydro-[2,4'-biimidazolylidene]-4,5,5'(1H,1'H,3H)-trione3 mdpi.com
(Adamantan-1-ylalkyl)heteroallenes, Glycine ethyl ester hydrochloride3-(Adamantan-1-ylalkyl)-2-(O,S,Se)hydantoins75-85 bohrium.com

Variations in the Thioether Linker and its Length

Modifications to the thioether linker that connects the adamantane core to the ethanamine moiety can significantly influence the molecule's spatial arrangement and properties.

Systematic variation of the length of the alkyl chain in the thioether linker can be used to probe the structure-activity relationships of these compounds. While specific synthetic details for a homologous series starting from this compound are not extensively documented in the provided search results, general synthetic strategies for preparing adamantane derivatives with varying linker lengths can be inferred. For instance, the reaction of 1-adamantanethiol (B1212722) with a series of ω-haloalkylamines of different lengths (e.g., 3-chloropropylamine, 4-chlorobutylamine) under basic conditions would yield the corresponding homologous series of adamantane thioether amines.

The synthesis of derivatives from adamantanemethylamine and 2-adamantanemethylamine has been described, indicating that variations in the attachment point and the length of the linker are synthetically accessible. uni-giessen.de

The introduction of stereocenters into the linker can lead to chiral derivatives with potentially distinct biological activities. For this compound, a chiral center could be introduced by using a substituted ethanamine, such as 2-(Adamantan-1-ylthio)propan-1-amine. The synthesis of such compounds would likely involve the reaction of 1-adamantanethiol with a chiral starting material like (R)- or (S)-1-amino-2-chloropropane.

The synthesis of 1,2-disubstituted adamantane derivatives, which are inherently chiral, has been reviewed, highlighting the importance of stereochemistry in this class of compounds. mdpi.com While this review focuses on the construction of the adamantane framework itself to create 1,2-disubstitution patterns, the principles of controlling stereochemistry are broadly applicable. For instance, the synthesis of enantiomerically pure ketoolefins that are cyclized to form enantiomerically pure 1,2-disubstituted adamantane products has been reported. mdpi.com

Functionalization and Substitution Patterns on the Adamantane Core

Direct functionalization of the adamantane core offers another avenue for creating structural diversity. The rigid cage structure of adamantane presents unique challenges and opportunities for selective C-H functionalization. chemrxiv.orgresearchgate.net

Recent advances in photoredox and hydrogen atom transfer (HAT) catalysis have enabled the direct and selective functionalization of the strong tertiary C-H bonds of adamantanes. chemrxiv.orgchemrxiv.org This allows for the introduction of various substituents at the 3-position of the adamantane ring in molecules already containing other functional groups. A broad range of substituents, including alkyl, aryl, hydroxyl, halides, and nitriles, have been successfully introduced at the 1-position, with subsequent C-H alkylation occurring at the 3-position. chemrxiv.org

The use of directing groups can also control the site of functionalization on the adamantane core. For example, the 2-(pyridine-2-yl)isopropyl (PIP) group has been used to direct the arylation of C(sp3)-H bonds in adamantane derivatives. uni-giessen.de

The synthesis of 1,2-disubstituted adamantane derivatives can be achieved not only by C-H functionalization but also by the construction of the tricyclic framework from acyclic, monocyclic, or bicyclic precursors. mdpi.com This allows for the introduction of a wide variety of functional groups at different positions on the adamantane ring.

The following table provides examples of functionalization on the adamantane core.

Adamantane SubstrateReaction TypePosition of FunctionalizationProduct Yield (%)Reference
1-Substituted adamantanesC-H alkylation (photoredox/HAT)3-position64-72 chemrxiv.org
Adamantane derivatives with PIP directing groupC(sp3)-H arylationDirected positionNot specified uni-giessen.de
Bicyclo[3.3.1]nonane derivativesCyclization1,2-disubstitutionNot specified mdpi.com

Synthesis of Multi-functionalized Adamantane-Thioether-Amine Conjugates

The development of multi-functionalized adamantane-thioether-amine conjugates involves the strategic introduction of additional chemical groups to tailor the molecule's properties. These modifications can be targeted at the adamantane core, the sulfur atom, or the terminal amine group, enabling the creation of a diverse library of compounds with potential applications in drug discovery and material science.

The foundational molecule, this compound, can be synthesized through the nucleophilic substitution reaction between 1-adamantanethiol and 2-bromoethylamine (B90993) or its hydrobromide salt. sigmaaldrich.comnih.gov This straightforward synthesis provides a readily available precursor for further functionalization.

Functionalization of the Adamantane Moiety:

The adamantane cage itself can be functionalized prior to or after the attachment of the thioethanamine side chain. The bridgehead positions of adamantane are particularly susceptible to electrophilic substitution reactions. For instance, bromination of adamantane can be achieved using various brominating agents, often catalyzed by Lewis acids, to yield mono- or poly-brominated adamantanes. wikipedia.org These halogenated adamantanes can then be converted to other functional groups or used in cross-coupling reactions to introduce aromatic or other substituents. Friedel-Crafts reactions with aromatic compounds, such as anisole, can also be used to directly attach aryl groups to the adamantane core. wikipedia.org

Functionalization of the Amine Group:

The primary amine of this compound is a versatile handle for a wide array of chemical transformations. Standard amidation reactions with acyl chlorides or activated carboxylic acids can be employed to introduce a variety of substituents. nih.gov For example, reaction with adamantane-1-carbonyl chloride would yield a conjugate bearing two adamantane moieties. nih.govnih.gov Furthermore, reductive amination allows for the introduction of alkyl groups. The amine can also be used to form Schiff bases through condensation with aldehydes and ketones, which can be subsequently reduced to stable secondary amines. mdpi.com

Functionalization via the Thioether Linker:

While the thioether bond is generally stable, it can be targeted for oxidation to the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives introduce polarity and hydrogen bonding capabilities, which can significantly alter the molecule's solubility and biological interactions.

A hypothetical scheme for synthesizing a multi-functionalized derivative is presented below. This involves the initial synthesis of this compound, followed by N-acylation and subsequent functionalization of the adamantane ring.

Reactant 1 Reactant 2 Reaction Type Resulting Functional Group
1-Adamantanethiol2-BromoethylamineNucleophilic SubstitutionThioether-amine
This compoundAcyl ChlorideAmidationAmide
Bromo-adamantane derivativeArylboronic acidSuzuki CouplingAryl-substituted adamantane

Table 1: Examples of Reactions for Multi-functionalization

Compound Name Structure Key Functional Groups Potential Application Area
N-Acetyl-2-(adamantan-1-ylthio)ethanamineC₁₄H₂₃NOSAmide, ThioetherBiological screening
2-((3-Phenyladamantan-1-yl)thio)ethanamineC₂₀H₂₇NSAryl, Thioether, AmineSupramolecular chemistry
2-(Adamantan-1-ylsulfinyl)ethanamineC₁₂H₂₁NOSSulfoxide, AmineIncreased polarity for biological targeting

Table 2: Hypothetical Multi-functionalized Derivatives

Creation of Chiral Adamantane-Thioether-Amine Structures

The introduction of chirality into the this compound scaffold is of significant interest, as stereochemistry often plays a crucial role in determining the biological activity and material properties of a compound. Chirality can be introduced either at the adamantane core or within the thioether-amine linker.

Chirality of the Adamantane Core:

A symmetrically substituted adamantane is achiral. However, appropriate disubstitution on the adamantane skeleton can lead to chiral molecules. nih.gov For instance, a 1,2-disubstituted adamantane derivative is inherently chiral. nih.gov The synthesis of such enantiomerically pure derivatives often requires asymmetric synthesis or chiral resolution. nih.gov By starting with a chiral, functionalized adamantane precursor, a chiral thioether-amine can be synthesized.

Chirality in the Side Chain:

A more direct approach to creating chiral analogues is to introduce a stereocenter in the ethanamine portion of the molecule. This can be achieved by using a chiral building block during the initial synthesis. For example, instead of 2-bromoethylamine, a chiral 2-bromo-1-alkylethanamine could be reacted with 1-adamantanethiol. The stereochemistry of the resulting product would be determined by the starting chiral amine. Asymmetric synthesis methods can also be employed to create chiral thioethers. nih.gov

The synthesis of chiral amines is a well-established field, providing a variety of potential starting materials. nih.gov For instance, chiral α-alkylbenzylamines are common chiral resolving agents and building blocks. nih.gov

Starting Material 1 Starting Material 2 (Chiral) Reaction Type Resulting Chiral Moiety
1-Adamantanethiol(R)-2-Amino-1-bromopropaneNucleophilic SubstitutionChiral aminopropane side chain
1-Adamantanethiol(S)-2-Bromo-3-methylbutaneNucleophilic SubstitutionChiral thioether with isobutyl group
Chiral 2-substituted 1-adamantanethiol2-BromoethylamineNucleophilic SubstitutionChiral adamantane core

Table 3: Strategies for Introducing Chirality

Compound Name Structure Source of Chirality
(R)-1-(Adamantan-1-ylthio)propan-2-amineC₁₃H₂₃NSChiral propanamine side chain
2-((1R,2S)-2-Methyladamantan-1-ylthio)ethanamineC₁₅H₂₅NSChiral adamantane core

Table 4: Examples of Chiral Adamantane-Thioether-Amine Structures

The development of these advanced derivatives of this compound opens up new avenues for research in various scientific disciplines. The ability to systematically modify the structure through multi-functionalization and the introduction of chirality allows for the fine-tuning of its physicochemical and biological properties.

Despite a comprehensive search for scientific literature, detailed computational and theoretical chemistry investigations specifically focused on the compound this compound are not available in published research. Studies providing specific data for quantum mechanical analysis (such as HOMO-LUMO, spectroscopic predictions, or MEP mapping), molecular dynamics simulations, or reaction mechanism modeling for this exact molecule could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested under the specified outline. The methodologies outlined are standard in computational chemistry for characterizing novel compounds, but their application to this compound has not been documented in the accessible scientific domain.

Applications of 2 Adamantan 1 Ylthio Ethanamine in Chemical Sciences and Material Design

Strategic Building Block in Organic Synthesis

The dual functionality of 2-(Adamantan-1-ylthio)ethanamine, featuring a primary amine and a thioether linkage, makes it a valuable and versatile building block in synthetic organic chemistry. This allows for its selective incorporation into a wide array of molecular frameworks.

Precursor for Tailored Molecular Architectures

The adamantyl moiety is frequently used to impart specific properties such as thermal stability, rigidity, and lipophilicity to target molecules. youtube.comwikipedia.org this compound serves as an excellent precursor for introducing the adamantylthio group into more complex structures. The primary amine provides a reactive handle for a multitude of chemical transformations, including amide bond formation, alkylation, and reductive amination, enabling the construction of intricately designed molecules.

A notable example is the synthesis of complex heterocyclic systems. Research has shown that the related adamantylthio moiety can be incorporated into thiohydantoin structures. For instance, the reaction of 1,3-dehydroadamantane with 3-methyl-2-thioxoimidazolidin-4-one (B1231900) results in the formation of 2-((adamantan-1-yl)thio)-3-methyl-3,5-dihydro-4H-imidazol-4-one. researchgate.netmdpi.comresearchgate.net This reaction proceeds via the cleavage of the strained central bond in 1,3-dehydroadamantane and subsequent addition across the S-H bond of the thiohydantoin tautomer, directly creating a C-S bond at the adamantane (B196018) bridgehead. researchgate.netmdpi.com This methodology highlights how the adamantylthio group can be used to build novel, sterically hindered heterocyclic architectures that are of interest in medicinal chemistry and materials science. The amine functionality of this compound offers a clear pathway to anchor this valuable adamantylthio fragment onto other molecules or scaffolds, further expanding its utility as a precursor.

Reagent in Methodological Developments (e.g., new C-S or C-N bond formations)

The development of new synthetic methods is a cornerstone of chemical research. This compound holds potential as a key reagent in the development of novel carbon-sulfur (C-S) and carbon-nitrogen (C-N) bond-forming reactions.

C-S Bond Formation: The synthesis of the adamantylthio-substituted imidazolone (B8795221) demonstrates a practical method for C-S bond formation using an adamantane precursor. researchgate.netmdpi.com The thioether in this compound is generally stable, but its synthesis from adamantane precursors and a cysteamine (B1669678) equivalent is a key step. The formation often involves the reaction of an activated adamantane derivative (e.g., 1-bromoadamantane) with a thiol.

C-N Bond Formation: The primary amine group of this compound makes it an ideal substrate for a variety of C-N bond-forming cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For example, it can serve as the amine component in palladium-catalyzed Buchwald-Hartwig amination reactions. acs.org This would allow for the direct coupling of the bulky adamantylthio-containing fragment to aryl or heteroaryl halides and triflates, providing a straightforward route to complex aromatic amines with the unique properties imparted by the adamantane cage. The steric bulk of the adamantyl group could influence reaction kinetics and selectivity, potentially leading to new methodological insights.

Contributions to Advanced Materials Science

The incorporation of adamantane into polymers and other materials is a well-established strategy for enhancing their physical and thermal properties. usm.eduacs.org The bifunctional nature of this compound makes it a prime candidate for use as a monomer or modifying agent in the design of advanced materials.

Incorporation into Polymeric Systems for Enhanced Properties

The introduction of bulky, rigid pendant groups into polymer chains is known to increase the glass transition temperature (Tg), improve thermal stability, and enhance mechanical stiffness by restricting segmental motion. researchgate.netusm.edu Adamantane-containing polymers, such as polyimides and methacrylates, consistently exhibit these enhanced properties. researchgate.netrsc.orgoup.com

This compound can be incorporated into polymer backbones through its primary amine group. For instance, it could be used as a diamine monomer (after modification) or as a side-chain functional group in the synthesis of:

Polyimides: Reaction with dianhydrides would yield polyimides with pendant adamantylthioethyl groups. These materials are expected to have high thermal stability and excellent optical transparency, making them suitable for applications in microelectronics and aerospace. rsc.org

Polyamides: Condensation with dicarboxylic acids would produce polyamides with improved thermal and mechanical properties.

Acrylates/Methacrylates: The amine could be converted into an acrylamide (B121943) or methacrylamide (B166291) monomer. Subsequent polymerization would result in polymers where the bulky adamantane cage enhances Tg and provides etch resistance, a crucial property for photoresist materials used in lithography. researchgate.netoup.com

The properties of polymers containing adamantane are summarized in the table below.

PropertyEffect of Adamantane Incorporation
Glass Transition Temperature (Tg) Significant increase usm.eduacs.orgrsc.org
Thermal Stability Improved usm.eduacs.org
Mechanical Stiffness Increased researchgate.netusm.edu
Solubility Often improved usm.eduoup.com
Optical Transparency High, especially in the UV region researchgate.netrsc.org

Role in Supramolecular Assembly and Nanomaterial Fabrication

Supramolecular chemistry relies on non-covalent interactions to construct ordered, functional architectures. The rigid and well-defined tetrahedral geometry of the adamantane cage makes it an excellent building block for directing the self-assembly of molecules. acs.orgmdpi.com

This compound possesses multiple features that can drive supramolecular assembly. The adamantyl group can act as a guest in cyclodextrin (B1172386) cavities or participate in van der Waals and C-H···π interactions. The amine and thioether groups can form hydrogen bonds or coordinate to metal centers, providing directional control. mdpi.com This could enable the fabrication of:

Coordination Polymers and Metal-Organic Frameworks (MOFs): When used as a ligand, the molecule can link metal nodes to form extended 1D, 2D, or 3D networks. The bulkiness of the adamantane group would dictate the pore size and topology of the resulting framework, a critical factor in applications like gas storage and catalysis. rsc.org

Self-Assembled Monolayers (SAMs): The thioether or a derivative thiol could anchor the molecule to gold surfaces, while the amine provides a functional handle at the interface. The bulky adamantane groups would ensure a well-defined spacing and orientation of the molecules in the monolayer.

Crystal Engineering: In the solid state, the interplay of hydrogen bonding from the amine and the packing demands of the bulky adamantyl group can be used to guide the formation of specific crystal packing motifs, such as columnar or layered structures. mdpi.com

Ligand Design in Coordination Chemistry and Catalysis

The design of ligands is central to the development of new coordination complexes and homogeneous catalysts. sinocompound.com this compound presents an intriguing combination of donor atoms and steric properties, making it a promising ligand candidate.

The molecule can act as a bidentate (N,S) chelating ligand or a monodentate ligand through either the nitrogen or sulfur atom. The combination of a "hard" amine donor and a "soft" thioether donor allows it to coordinate to a wide range of metal ions, from early to late transition metals, according to Hard and Soft Acids and Bases (HSAB) theory.

The most significant feature for catalysis is the steric bulk of the adamantyl group. In phosphine (B1218219) ligands, bulky substituents like adamantane create a large "Tolman cone angle," which is known to promote high catalytic activity in cross-coupling reactions by facilitating the reductive elimination step and stabilizing the active catalytic species. sinocompound.com Similarly, when this compound is used as a ligand, its adamantyl group would create a sterically hindered pocket around the metal center. This can:

Stabilize reactive intermediates: The bulk can prevent bimolecular decomposition pathways, allowing for the isolation and study of otherwise unstable complexes.

Influence catalytic selectivity: The steric environment can control the access of substrates to the metal center, potentially leading to high regioselectivity or stereoselectivity.

Enhance catalytic turnover: By promoting key steps in the catalytic cycle, bulky ligands can lead to catalysts with exceptional turnover numbers (TON) and turnover frequencies (TOF). sinocompound.com

Recent studies have demonstrated the successful use of other adamantane-containing ligands in synthesizing copper complexes with applications in medicinal chemistry, underscoring the utility of the adamantane scaffold in ligand design. nih.govacs.org

Exploration in Redox Chemistry and Antioxidant Systems

The exploration of this compound and its analogs in the realm of redox chemistry and antioxidant systems is an emerging area of research. The unique structural combination of a bulky, lipophilic adamantane cage and a flexible thioethanamine side chain suggests the potential for interesting redox behavior and antioxidant activity. While direct and extensive studies on this compound are limited, research on related adamantane derivatives and compounds containing the cysteamine (2-aminoethanethiol) moiety provides a foundation for understanding its potential in these areas.

The adamantane group, due to its significant lipophilicity, can influence the localization and interaction of the molecule within biological membranes, which are key sites of oxidative stress. nih.gov The sulfur atom in the thioether linkage and the terminal amine group of the ethanamine chain are potential sites for redox activity.

Recent studies have begun to investigate the antioxidant properties of various adamantane derivatives. For instance, a 2024 study on newly synthesized aminoadamantane derivatives demonstrated their capacity to act as antioxidants. researchgate.net In this study, various derivatives were evaluated for their ability to scavenge superoxide (B77818) anions and hydroxyl radicals. The compound with a 2-(benzhydrylsulfinyl) substituent was identified as having the most significant anti-oxidative capacity. researchgate.net While this compound is structurally different from this compound, the findings highlight the potential of the adamantane scaffold in designing antioxidant molecules.

Another relevant study focused on myrtenal–adamantane conjugates, which exhibited moderate antioxidant properties in a rat model of dementia. nih.gov These conjugates were shown to modulate catalase activity and increase glutathione (B108866) levels, indicating an interaction with endogenous antioxidant systems. nih.gov

Although no specific data from antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are available for this compound in the reviewed literature, the general antioxidant potential of its constituent moieties suggests that it warrants further investigation. The combination of the membrane-interacting adamantane group and the radical-scavenging potential of the thioethanamine chain presents a promising avenue for the development of novel antioxidant agents.

Future research, including detailed electrochemical studies like cyclic voltammetry and comprehensive antioxidant screening, is necessary to fully elucidate the redox chemistry and antioxidant capabilities of this compound.

Interactions with Biological Macromolecules and Systems: Research Methodologies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This modeling provides insights into the binding affinity and the specific interactions that stabilize the complex.

Methodology: The process begins with the three-dimensional structures of the ligand (e.g., an adamantane (B196018) derivative) and the protein target. The protein structure is often obtained from crystallographic data from sources like the Protein Data Bank (PDB). Computational algorithms then explore various possible binding poses of the ligand within the active site of the protein, calculating a "docking score" for each pose. nih.gov This score estimates the binding affinity, with lower scores generally indicating a more favorable interaction. mdpi.com

The primary forces driving ligand-protein interactions include:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen. nih.gov

Hydrophobic Interactions: The bulky, lipophilic adamantane cage frequently engages in hydrophobic interactions with nonpolar residues in the protein's binding pocket. nih.gov

Van der Waals Forces: Weak, short-range electrostatic attractions.

Pi-Cation and Aromatic Stacking: Interactions involving aromatic rings, if present in the derivative. volkamerlab.org

Application to Adamantane Derivatives: In studies of adamantane derivatives as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), molecular docking has been a key tool. nih.govmdpi.com For a series of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives, docking simulations were performed to understand their binding modes. The results showed that the adamantane group fits into a hydrophobic pocket of the enzyme, while other parts of the molecule form hydrogen bonds with key amino acid residues like Ser170 and Tyr183. nih.govmdpi.com The calculated binding energies from these simulations often correlate well with experimentally determined inhibitory activities (IC50 values), validating the model and guiding further design. mdpi.com

Derivative ExampleTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i)11β-HSD1-10.3Not specified mdpi.com
Adamantane-linked 1,2,4-triazole (B32235) N-Mannich bases11β-HSD1-7.50 to -8.92Ser170, Tyr183 nih.gov

This table presents example data from molecular docking studies on adamantane derivatives, illustrating the type of information generated by this methodology.

In Vitro Assay Development for Enzyme Inhibition Studies (e.g., 11β-HSD1)

In vitro assays are essential for measuring the biological activity of a compound in a controlled laboratory setting, outside of a living organism. For enzyme inhibitors, these assays quantify the compound's ability to reduce the activity of a specific enzyme.

Methodology: A common method for studying 11β-HSD1 inhibitors involves using microsomes, which are vesicles formed from the endoplasmic reticulum of cells (e.g., liver cells) that have been engineered to contain the enzyme. nih.govnih.govdoi.org The assay measures the enzyme's ability to convert its substrate, cortisone, into cortisol.

A typical procedure is the Scintillation Proximity Assay (SPA). doi.org In this setup:

A radiolabeled substrate (e.g., [3H]-cortisone) is added to a solution containing the enzyme microsomes and the necessary cofactor (NADPH).

The test compound (the potential inhibitor) is added at various concentrations.

The enzyme reaction proceeds, converting the radiolabeled substrate to a product (e.g., [3H]-cortisol).

An antibody specific to the product, coupled to a scintillating bead, is introduced. When the radiolabeled product binds to the antibody, it comes close to the scintillant, emitting light that can be measured.

The amount of light produced is proportional to the amount of product formed, and therefore to the enzyme's activity. A reduction in light signal in the presence of the test compound indicates inhibition.

The results are often expressed as a percentage of inhibition at a given concentration or as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.comdoi.org To assess selectivity, the compound is also tested against related enzymes, such as 11β-HSD2. nih.govnih.gov

Compound ClassTarget EnzymeAssay TypeMeasured ParameterFindingsReference
2-(adamantan-1-ylamino)thiazol-4(5H)-ones11β-HSD1 / 11β-HSD2Microsomal Assay% Inhibition at 10 µMMost compounds showed >50% inhibition of 11β-HSD1 and <45% inhibition of 11β-HSD2. Compound 3i was most active with 82.82% inhibition of 11β-HSD1. mdpi.com
Adamantyl Amides11β-HSD1 / 11β-HSD2Cellular AssayPotency (IC50)Selected compounds showed excellent cellular potency and selectivity for 11β-HSD1 over 11β-HSD2. nih.gov
Thiazolidine derivatives with an adamantyl group11β-HSD1Microsomal AssayIC50Compound 8g (E) showed potent in vitro inhibitory activity. nih.gov

This table summarizes findings from in vitro enzyme inhibition assays on various adamantane derivatives.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry. The methodology involves synthesizing and testing a series of structurally related compounds to understand how specific chemical features (e.g., functional groups, stereochemistry) influence their biological activity.

Methodology: The core of SAR is systematic structural modification. Starting with a "lead" compound, chemists create analogues by:

Altering Substituents: Adding, removing, or changing functional groups at various positions on the core scaffold. researchgate.net

Modifying the Core Scaffold: Replacing parts of the central structure, for example, by substituting the adamantane cage with other cyclic or bicyclic systems. nih.gov

Changing Linkers: Varying the length or type of chemical chain connecting different parts of the molecule.

Each new derivative is then tested in a relevant biological assay (like the enzyme inhibition assays described above). By comparing the activities of the series of compounds, researchers can deduce which structural elements are essential for activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, or metabolic stability. nih.govnih.govpharmacy180.com

Application to Adamantane Derivatives: SAR studies on adamantane-based 11β-HSD1 inhibitors have yielded significant insights. For instance, research has shown that the bulky adamantane group is crucial for fitting into a hydrophobic pocket of the enzyme. nih.gov Modifications to the groups attached to the adamantane cage have led to significant improvements in potency. nih.gov In one study on 2-adamantylmethyl tetrazoles, optimization of two different regions of the molecule (R1 and R2) was explored to improve inhibitory activity and microsomal stability. nih.gov These studies demonstrate that minor changes to the structure can dramatically impact biological function, highlighting the importance of the precise spatial arrangement of the pharmacophoric elements. nih.gov

Investigation of Biological System Interactions (e.g., Antimicrobial Activity Assessment in vitro)

Beyond single-enzyme interactions, it is crucial to assess a compound's effect on whole biological systems, such as microorganisms. In vitro antimicrobial activity assessment determines a compound's ability to inhibit the growth of or kill bacteria and fungi.

Methodology: Standard methods for antimicrobial screening include:

Disc Diffusion Method: A preliminary test where paper discs impregnated with the test compound are placed on an agar (B569324) plate inoculated with a specific microorganism. The plate is incubated, and if the compound is active, a clear "zone of inhibition" will appear around the disc where the microorganism cannot grow. The size of the zone indicates the potency of the antimicrobial agent. nih.gov

Broth Microdilution Method: This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

MIC: Serial dilutions of the compound are prepared in a liquid growth medium in a multi-well plate, and each well is inoculated with the microorganism. The MIC is the lowest concentration of the compound that completely prevents visible growth after incubation. mdpi.comnih.gov

MBC: To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), samples from the clear wells of the MIC test are plated onto fresh agar without the compound. The MBC is the lowest concentration that results in the death of 99.9% of the initial bacterial inoculum. mdpi.com

These tests are typically performed against a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). nih.govmdpi.comnih.gov

Compound SeriesTest OrganismMethodFindingReference
(Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines (5a-r)S. aureus, E. coli, C. albicansDisc Diffusion & MICSeveral compounds (5c, 5g, 5l, 5m, 5q) showed potent broad-spectrum antibacterial activity. Compounds 5b, 5l, and 5q were potent against C. albicans. nih.gov
Adamantane-isothiourea hybrids (7a-e)Gram-positive & Gram-negative bacteriaMICCompounds 7b, 7d, and 7e displayed potent broad-spectrum antibacterial activity. researchgate.net
Adamantane derivatives (Schiff bases, hydrazide-hydrazone)S. epidermidis ATCC 12228MIC / MBCCompound 9 showed the highest activity against S. epidermidis with an MIC of 62.5 µg/mL and an MBC of 250 µg/mL. mdpi.com

This table presents a selection of findings from in vitro antimicrobial assessments of various adamantane-containing compounds.

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